alpha-Bisabolene
Overview
Description
Alpha-Bisabolene is a naturally occurring sesquiterpene, a class of terpenes consisting of three isoprene units. It is found in the essential oils of various plants, including chamomile, lemon, and oregano. This compound is known for its pleasant aroma and is used in the fragrance industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Alpha-Bisabolene can be synthesized through the enzymatic conversion of farnesyl diphosphate by this compound synthase. This enzyme catalyzes the cyclization of farnesyl diphosphate to form this compound . The reaction typically requires a divalent cation cofactor, such as magnesium or manganese, to neutralize the negative charge of the diphosphate leaving group .
Industrial Production Methods
Industrial production of this compound often involves microbial synthesis. For example, the yeast Yarrowia lipolytica has been engineered to produce high levels of this compound through compartmentalization of the biosynthetic pathway in peroxisomes. This method involves optimizing gene copy numbers, balancing precursor distribution, and improving ATP and acetyl-CoA supply . Another approach uses Escherichia coli engineered to express this compound synthase and the mevalonate pathway, resulting in efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
Alpha-Bisabolene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form bisabolol, a compound with significant pharmacological properties.
Reduction: Hydrogenation of this compound produces bisabolane, a potential biofuel.
Substitution: This compound can undergo substitution reactions with halogens and other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation typically requires a metal catalyst such as palladium or platinum.
Substitution: Halogenation reactions often use reagents like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Bisabolol
Reduction: Bisabolane
Substitution: Halogenated bisabolenes
Scientific Research Applications
Alpha-Bisabolene has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other valuable compounds.
Biology: Studied for its role in plant defense mechanisms and as a pheromone in insects.
Medicine: Investigated for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Potential biofuel due to its high energy content and favorable combustion properties.
Mechanism of Action
Alpha-Bisabolene exerts its effects through various molecular targets and pathways:
Comparison with Similar Compounds
Alpha-Bisabolene is part of a group of closely related sesquiterpenes, including:
Beta-Bisabolene: Similar structure but differs in the position of double bonds.
Gamma-Bisabolene: Another isomer with different double bond positions.
Uniqueness
This compound is unique due to its widespread occurrence in nature, pleasant aroma, and diverse applications in various industries. Its ability to be synthesized through microbial engineering also makes it a promising candidate for sustainable production .
Properties
IUPAC Name |
1-methyl-4-(6-methylhepta-2,5-dien-2-yl)cyclohexene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24/c1-12(2)6-5-7-14(4)15-10-8-13(3)9-11-15/h6-8,15H,5,9-11H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHBUQBJHSRGZNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(CC1)C(=CCC=C(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1051800 | |
Record name | 6-Methyl-2-(4-methylcyclohex-3-enyl)hept-2,5-diene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1051800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17627-44-0 | |
Record name | α-Bisabolene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17627-44-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | alpha-Bisabolene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017627440 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclohexene, 4-(1,5-dimethyl-1,4-hexadien-1-yl)-1-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 6-Methyl-2-(4-methylcyclohex-3-enyl)hept-2,5-diene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1051800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-methyl-2-(4-methylcyclohex-3-enyl)hept-2,5-diene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.812 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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